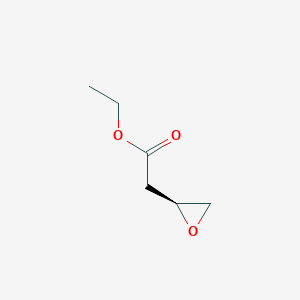

Ethyl (S)-2-oxiranylacetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-[(2S)-oxiran-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUSTVAXKRFVPD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448281 | |

| Record name | Ethyl (S)-2-oxiranylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112083-63-3 | |

| Record name | Ethyl (2S)-2-oxiraneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112083-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (S)-2-oxiranylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-of-(S)-2-Oxiranylacetate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-2-Oxiranylacetate in Medicinal Chemistry

(S)-2-Oxiranylacetate, also known as (S)-glycidyl acetate, is a versatile and highly valuable chiral building block in the synthesis of a wide array of pharmaceuticals. Its importance lies in the stereospecific reactions that the epoxide ring can undergo, allowing for the introduction of specific stereocenters into complex molecules. This precise control over stereochemistry is paramount in drug development, as the therapeutic efficacy and safety of a drug are often intrinsically linked to its three-dimensional structure. This guide provides a comprehensive overview of the primary synthetic routes to (S)-2-oxiranylacetate, with a focus on the underlying mechanisms and practical considerations for laboratory and industrial-scale production.

Part 1: Asymmetric Epoxidation of Allyl Acetate

One of the most elegant and widely employed methods for the synthesis of chiral epoxides is the asymmetric epoxidation of prochiral olefins. The Jacobsen-Katsuki epoxidation stands out as a particularly effective method for the enantioselective epoxidation of unfunctionalized alkenes, such as allyl acetate.[1][2]

The Jacobsen-Katsuki Epoxidation: A Mechanistic Overview

The core of the Jacobsen-Katsuki epoxidation is a chiral manganese (III)-salen complex that acts as a catalyst.[2][3] The reaction typically utilizes a stoichiometric oxidant, such as sodium hypochlorite (bleach) or m-chloroperbenzoic acid (mCPBA).[3] While the precise mechanism has been a subject of study and debate, a generally accepted catalytic cycle involves the oxidation of the Mn(III) catalyst to a high-valent Mn(V)-oxo species.[2][4] This potent oxidizing agent then transfers its oxygen atom to the double bond of the allyl acetate.

The enantioselectivity of the reaction is dictated by the chiral salen ligand, which creates a chiral environment around the manganese center.[1] This environment favors the approach of the olefin from one specific face, leading to the preferential formation of one enantiomer of the epoxide. Several pathways for the oxygen transfer have been proposed, including a concerted pathway, a metalla-oxetane intermediate, and a radical pathway.[3][4] The operative mechanism can be influenced by the substrate and reaction conditions.[4]

Diagram 1: Proposed Catalytic Cycle of the Jacobsen-Katsuki Epoxidation

Caption: A simplified representation of the Jacobsen-Katsuki epoxidation catalytic cycle.

Experimental Protocol: Jacobsen-Katsuki Epoxidation of Allyl Acetate

Materials:

-

Allyl acetate

-

(R,R)-Jacobsen's catalyst

-

Sodium hypochlorite (commercial bleach, buffered to pH ~11)

-

Dichloromethane (DCM)

-

4-Phenylpyridine N-oxide (optional co-catalyst)

-

Anhydrous magnesium sulfate

-

Celite

Procedure:

-

To a solution of allyl acetate in dichloromethane, add the (R,R)-Jacobsen's catalyst (typically 2-5 mol%).

-

If used, add the 4-phenylpyridine N-oxide co-catalyst. The addition of N-oxide ligands can sometimes improve reaction rates and enantioselectivity.[4]

-

Cool the reaction mixture to 0°C.

-

Slowly add the buffered sodium hypochlorite solution with vigorous stirring over a period of 1-2 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, separate the organic layer.

-

Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter through a pad of Celite.

-

Remove the solvent under reduced pressure to obtain the crude (S)-2-oxiranylacetate.

-

Purify the product by vacuum distillation or column chromatography.

| Parameter | Typical Value | Reference |

| Enantiomeric Excess (ee) | >90% | [2] |

| Yield | 70-90% | [5] |

| Catalyst Loading | 2-5 mol% | [5] |

Part 2: Enzymatic Kinetic Resolution

An alternative and highly efficient strategy for obtaining enantiomerically pure compounds is through kinetic resolution. This method relies on the differential rate of reaction of a chiral catalyst with the two enantiomers of a racemic mixture. In the context of (S)-2-oxiranylacetate synthesis, enzymatic kinetic resolution, particularly using lipases, is a powerful technique.[6][7]

Mechanism of Lipase-Catalyzed Kinetic Resolution

Lipases are enzymes that catalyze the hydrolysis of esters in an aqueous environment and the formation of esters in non-aqueous media.[8] In the kinetic resolution of racemic glycidyl esters, a lipase is used to selectively acylate or hydrolyze one enantiomer at a much faster rate than the other.[9][10]

For the synthesis of (S)-2-oxiranylacetate, one common approach is the lipase-catalyzed acylation of racemic 2,3-epoxy-1-propanol (glycidol). The lipase will preferentially acylate the (R)-enantiomer, leaving the desired (S)-2,3-epoxy-1-propanol unreacted. This unreacted alcohol can then be acylated in a separate step to yield (S)-2-oxiranylacetate. Alternatively, one can start with racemic glycidyl acetate and perform a lipase-catalyzed hydrolysis, where the lipase will selectively hydrolyze the (R)-ester, leaving the (S)-2-oxiranylacetate.[11]

The high enantioselectivity of lipases stems from the specific three-dimensional structure of their active site, which creates a chiral pocket that preferentially binds one enantiomer over the other.[12]

Diagram 2: Workflow for Enzymatic Kinetic Resolution

Caption: A general workflow for the lipase-catalyzed kinetic resolution of racemic glycidyl acetate.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic Glycidyl Acetate

Materials:

-

Racemic glycidyl acetate

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)[8]

-

Phosphate buffer (pH 7.0)

-

Organic solvent (e.g., toluene or hexane)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a biphasic system containing the racemic glycidyl acetate in an organic solvent and the phosphate buffer.

-

Add the immobilized lipase to the reaction mixture.

-

Stir the mixture at a controlled temperature (e.g., 30-40°C).

-

Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess of the remaining substrate and the product.

-

When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

-

Separate the organic layer.

-

Wash the organic layer with sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The resulting product will be enantioenriched (S)-2-oxiranylacetate. Further purification may be achieved by distillation.

| Parameter | Typical Value | Reference |

| Enantiomeric Excess (ee) | >99% | [8] |

| Conversion | ~50% | [12] |

| Enzyme | Novozym 435 | [8] |

Part 3: Other Synthetic Approaches

While asymmetric epoxidation and enzymatic resolution are the most prominent methods, other synthetic strategies exist for the preparation of (S)-2-oxiranylacetate and related glycidyl derivatives.

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly reliable method for the enantioselective epoxidation of allylic alcohols.[13][14] To synthesize (S)-2-oxiranylacetate via this route, one would start with allyl alcohol. The Sharpless epoxidation, using a titanium isopropoxide catalyst, a chiral tartrate ligand (such as D-(-)-diethyl tartrate for the (S)-epoxide), and an oxidant like tert-butyl hydroperoxide, would yield (S)-glycidol.[13] Subsequent acetylation of the (S)-glycidol would provide the desired (S)-2-oxiranylacetate. The predictability and high enantioselectivity of the Sharpless epoxidation make it a valuable, albeit two-step, alternative.[14]

Chiral Pool Synthesis

Another approach involves starting from a readily available chiral molecule, a strategy known as chiral pool synthesis. For instance, (S)-glycidol can be synthesized from (S)-3-chloro-1,2-propanediol, which in turn can be derived from natural sources like L-serine. The diol can be converted to the epoxide under basic conditions. Subsequent acetylation then yields (S)-2-oxiranylacetate.

Conclusion

The synthesis of (S)-2-oxiranylacetate is a critical process in the pharmaceutical industry, enabling the production of a multitude of life-saving drugs. The choice of synthetic route depends on various factors, including the desired scale of production, cost considerations, and the availability of starting materials and catalysts. The Jacobsen-Katsuki epoxidation offers a direct and efficient route from an inexpensive starting material. Enzymatic kinetic resolution provides access to exceptionally high enantiomeric purities. Understanding the mechanisms and practical considerations of these methods is essential for researchers and drug development professionals seeking to leverage the synthetic utility of this important chiral building block.

References

-

Bommarius, A. S., & Drauz, K. (1993). Kinetic resolution of racemic glycidyl butyrate using a multiphase membrane enzyme reactor: experiments and model verification. Biotechnology and Bioengineering, 41(10), 979-990. [Link]

-

Larrow, J. F., & Jacobsen, E. N. (2004). syn-Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide. Angewandte Chemie International Edition, 43(12), 1566-1569. [Link]

-

Kazankova, M. A., et al. (2023). Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. Molecules, 28(2), 567. [Link]

-

Goti, A., & Cardona, F. (2009). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules, 14(10), 4043-4081. [Link]

-

Chemistry LibreTexts. (2021). 5.2: Epoxidation of Allylic Alcohols. [Link]

-

Klunder, J. M., Ko, S. Y., & Sharpless, K. B. (1986). Asymmetric epoxidation of allyl alcohol: efficient routes to homochiral. beta. -adrenergic blocking agents. The Journal of Organic Chemistry, 51(19), 3710-3712. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Jacobsen Asymmetric Epoxidation. [Link]

-

OpenOChem Learn. (n.d.). Jacobsen epoxidation. [Link]

-

Wikipedia. (n.d.). Jacobsen epoxidation. [Link]

-

Wipf, P. (2006). Jacobsen-Katsuki Epoxidations. [Link]

-

Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. [Link]

- Google Patents. (2000).

-

Miyamoto, M., et al. (1997). Novel Isomerization Polymerization of Glycidyl Acetate To Produce a Poly(ortho ester). Macromolecules, 30(20), 6070-6072. [Link]

- Google Patents. (1967).

-

Ueji, S., et al. (1999). Lipase-catalyzed kinetic resolution of 2,3-epoxy-1-tridecanol and its application to facile synthesis of (+)-disparlure. Journal of Bioscience and Bioengineering, 87(1), 103-104. [Link]

-

Ladner, W. E., & Whitesides, G. M. (1984). Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. Journal of the American Chemical Society, 106(23), 7250-7251. [Link]

-

Ladner, W. E., & Whitesides, G. M. (1984). Lipase-Catalyzed Hydrolysis As a Route to Esters of Chiral Epoxy Alcohols. Journal of the American Chemical Society, 106, 7250-7251. [Link]

-

ResearchGate. (n.d.). Scheme 1. Reaction for obtaining glycidyl esters. [Link]

-

de Miranda, A. S., et al. (2021). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 32(1), 164-174. [Link]

-

Chen, Y.-C., et al. (2019). Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis. Scientific Reports, 9(1), 1-9. [Link]

-

Ahmad, S., & Ali, A. (1999). Synthesis of glycidyl esters. Journal of Chemical Technology & Biotechnology, 74(12), 1187-1190. [Link]

-

Basheer, A., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 3(30), 8704-8708. [Link]

-

Szymańska, K., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate-Enzyme Intermediate. Molecules, 25(21), 5028. [Link]

-

de Mattos, M. C., et al. (2017). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 22(12), 2153. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the oxirane formation. [Link]

-

Bio, M. M., et al. (2018). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 22(5), 626-633. [Link]

-

Andrade, L. H., et al. (2020). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 25(17), 3949. [Link]

Sources

- 1. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 3. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]

- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Kinetic resolution of racemic glycidyl butyrate using a multiphase membrane enzyme reactor: experiments and model verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipase-catalyzed kinetic resolution of 2,3-epoxy-1-tridecanol and its application to facile synthesis of (+)-disparlure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Lipase-Catalyzed Hydrolysis as a Route to Esters of Chiral Epoxy Alcohols | Whitesides Research Group [gmwgroup.harvard.edu]

- 12. scielo.br [scielo.br]

- 13. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

A Spectroscopic Guide to Ethyl (S)-2-oxiranylacetate: Structure, Characterization, and Analysis

Abstract

Ethyl (S)-2-oxiranylacetate is a high-value, chiral epoxide that serves as a versatile intermediate in the synthesis of a wide array of pharmaceuticals and complex organic molecules.[1] Its utility stems from the strained oxirane ring, which is susceptible to stereospecific nucleophilic attack, and the modifiable ester functional group.[1] Accurate and comprehensive characterization of this building block is paramount to ensure the identity, purity, and stereochemical integrity required in drug development and materials science. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound (Molecular Formula: C₆H₁₀O₃, Molecular Weight: 130.14 g/mol ).[2] We will explore not just the data itself, but the causal logic behind the experimental protocols and the interpretation of the resulting spectra, offering a self-validating framework for researchers.[3][4]

The Imperative of Spectroscopic Validation

In the field of medicinal chemistry, the precise three-dimensional arrangement of atoms dictates biological activity. For a chiral molecule like this compound, spectroscopic analysis is not merely a quality control checkpoint; it is the fundamental process by which its chemical identity is confirmed. Each technique provides a unique piece of the structural puzzle:

-

NMR Spectroscopy maps the carbon-hydrogen framework, revealing connectivity and stereochemistry.

-

IR Spectroscopy identifies the functional groups present, confirming the existence of the ester and epoxide moieties.

-

Mass Spectrometry determines the molecular weight and provides clues to the structure through fragmentation analysis.

Together, these methods form a synergistic and self-validating system. The data from one technique must be consistent with the others, providing researchers with a high degree of confidence in the material's integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments and their proximity to one another. For this compound, we expect five unique signals corresponding to the different sets of protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a standard proton spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient to achieve an excellent signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

The strained three-membered epoxide ring significantly influences the electronic environment of the adjacent protons, causing them to appear in a characteristic region of the spectrum (typically 2.5-3.5 ppm).[5][6] The protons on the epoxide ring (Hₐ, Hₑ, and Hբ) are all chemically distinct and exhibit coupling to one another. Specifically, the geminal protons Hₑ and Hբ are diastereotopic, meaning they are non-equivalent and will have different chemical shifts and coupling constants to Hₐ.[6]

dot graph "molecular_structure_h" { layout=neato; node [shape=none, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

} Caption: Labeled protons for ¹H NMR correlation.

Table 1: Summary of ¹H NMR Data for this compound in CDCl₃

| Label | Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Hₐ | -CH- (oxirane) | ~3.45 | ddd | 1H | Jₐₑ ≈ 2.5, Jₐբ ≈ 4.1, J ≈ 5.8 |

| Hₑ | -CH₂- (oxirane) | ~2.95 | dd | 1H | Jₑₐ ≈ 2.5, Jₑբ ≈ 5.5 |

| Hբ | -CH₂- (oxirane) | ~2.78 | dd | 1H | Jբₐ ≈ 4.1, Jբₑ ≈ 5.5 |

| Hₒ | -O-CH₂-CH₃ | ~4.20 | q | 2H | J ≈ 7.1 |

| Hₕ | -O-CH₂-CH₃ | ~1.28 | t | 3H | J ≈ 7.1 |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer field strength.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their hybridization and electronic environment.

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or corresponding field strength) NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 256 to 1024) are typically required compared to ¹H NMR.

-

Processing: Process the FID similarly to the proton spectrum. The CDCl₃ solvent peak at ~77.16 ppm can be used for chemical shift calibration.

The six carbon atoms in this compound are all chemically unique and will produce six distinct signals. The carbonyl carbon of the ester is the most deshielded, appearing furthest downfield (~170 ppm). The epoxide carbons appear at a characteristically higher field than typical ether carbons due to the ring strain.[5]

dot graph "molecular_structure_c" { layout=neato; node [shape=none, fontsize=12, fontname="Arial"]; edge [style=invis];

} Caption: Labeled carbons for ¹³C NMR correlation.

Table 2: Summary of ¹³C NMR Data for this compound in CDCl₃

| Label | Assigned Carbon | Chemical Shift (δ, ppm) |

| C³ | C =O | ~169.5 |

| C⁴ | -O-C H₂-CH₃ | ~61.5 |

| C¹ | -C H- (oxirane) | ~50.2 |

| C² | -C H₂- (oxirane) | ~45.8 |

| C⁵ | -O-CH₂-C H₃ | ~14.1 |

Note: A sixth carbon signal for the CH directly attached to the oxirane ring is expected around 50-55 ppm, but specific literature data for this exact compound can be sparse. The assignments are based on predictive models and data from similar structures.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present.[7]

-

Sample Preparation: No special preparation is needed for a liquid sample. Place one drop of neat this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

dot digraph "IR_Analysis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Workflow for the interpretation of an IR spectrum.

The IR spectrum of this compound is dominated by features characteristic of an aliphatic ester and an epoxide. The most prominent peak is the carbonyl (C=O) stretch of the ester, which is expected to be strong and sharp.[8][9] The C-O single bond stretches of both the ester and the epoxide appear in the fingerprint region and can be complex.[9][10]

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |

| 2980-2850 | C-H stretch | Alkane (CH₂, CH₃) | Medium-Strong |

| ~1740 | C=O stretch | Ester | Strong, Sharp |

| ~1250 | C-O stretch | Epoxide (asymmetric) | Strong |

| 1200-1000 | C-O stretch | Ester | Strong |

| 900-820 | C-O stretch | Epoxide (symmetric) | Medium |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that ionizes a molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and offers structural information from the pattern of fragmentation.

-

Sample Preparation: Dilute the sample to approximately 100 ppm in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be vaporized, separated from the solvent on the GC column, and then enter the MS source. In the source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer (e.g., a quadrupole) scans a range of m/z values (e.g., 40-200 amu).

-

Processing: The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

dot digraph "MS_Fragmentation_Pathway" { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} Caption: Primary EI fragmentation of this compound.

Upon electron ionization, this compound will form a molecular ion (M⁺˙) with an m/z corresponding to its molecular weight, 130. This molecular ion is often unstable and undergoes fragmentation. For ethyl esters, a very common fragmentation pathway is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OC₂H₅, mass 45).[11] This results in the formation of a stable acylium ion.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Identity |

| 130 | [C₆H₁₀O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 85 | [M - OC₂H₅]⁺ | Acylium ion from loss of ethoxy radical |

| 57 | [C₃H₅O]⁺ | Fragment from cleavage of epoxide and ester |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Conclusion: A Cohesive and Self-Validating Analysis

The structural elucidation of this compound is a prime example of the power of modern spectroscopic techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the C-H framework, confirming the connectivity of the ethyl ester and the trisubstituted epoxide ring. The IR spectrum validates the presence of the key ester (C=O, C-O) and epoxide (C-O) functional groups. Finally, mass spectrometry confirms the correct molecular weight (130.14 g/mol ) and shows a fragmentation pattern consistent with the proposed structure, notably the loss of the ethoxy group. Each piece of data corroborates the others, providing an unambiguous and trustworthy characterization of this critical chiral building block.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Fu, H., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. [Link]

-

Querini, C. A. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. IntechOpen. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Oregon State University. (2020). CH 336: Epoxide Spectroscopy. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

Clark, J. (2014). Interpreting infra-red spectra. Chemguide. [Link]

-

Miyashita, M., et al. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. The Marine Lipids Lab. [Link]

-

Larkin, P. J. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Ethers and Epoxides. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Smith, B. C. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

University of Birmingham. (n.d.). Spectra of ethyl acetate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. tdx.cat [tdx.cat]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Ethyl (S)-2-oxiranylacetate: A Keystone Chiral Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of Ethyl (S)-2-oxiranylacetate (CAS Number: 112083-63-3), a valuable chiral intermediate in the synthesis of complex pharmaceutical agents. Intended for researchers, scientists, and professionals in drug development, this document will delve into the compound's fundamental properties, synthesis, and critical applications, supported by established scientific principles and methodologies.

Part 1: Core Understanding of this compound

This compound is a chiral epoxide that serves as a versatile precursor in asymmetric synthesis.[1] Its significance lies in the stereospecific reactions enabled by the strained oxirane ring, allowing for the introduction of specific stereocenters in target molecules.

Chemical Identity and Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is paramount for its effective use in synthesis.

| Property | Value |

| CAS Number | 112083-63-3[2][3] |

| Molecular Formula | C6H10O3[1][2] |

| Molecular Weight | 130.14 g/mol [1][2] |

| Synonyms | Oxiraneacetic acid, ethyl ester, (2S); Ethyl (S)-3,4-epoxybutanoate[4] |

| Appearance | (Typically) Colorless liquid |

| Chirality | (S)-enantiomer |

The Oxirane Ring: A Gateway to Chirality

The synthetic utility of this compound is primarily derived from its epoxide functionality. The inherent ring strain of the three-membered ether makes it susceptible to nucleophilic attack, leading to stereospecific ring-opening reactions. This reactivity is the cornerstone of its application in building complex chiral molecules, as the stereochemistry of the resulting products is directly controlled by the (S)-configuration of the starting epoxide.[5]

Part 2: Synthesis and Enantiomeric Purification

The preparation of enantiomerically pure this compound is a critical step in its application. The two predominant strategies for obtaining the desired (S)-enantiomer are asymmetric epoxidation and kinetic resolution of a racemic mixture.

Asymmetric Epoxidation: Building Chirality from the Ground Up

Asymmetric epoxidation methods introduce chirality during the formation of the epoxide ring from a prochiral alkene.[6] The Sharpless asymmetric epoxidation is a foundational technique for creating chiral 2,3-epoxy alcohols, which can be precursors to compounds like this compound.[7][8] This method utilizes a titanium isopropoxide catalyst in the presence of a chiral tartrate ester.[7]

Conceptual Workflow: Asymmetric Epoxidation

Caption: Asymmetric epoxidation for direct synthesis of the (S)-epoxide.

Hydrolytic Kinetic Resolution (HKR): Isolating the Desired Enantiomer

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. The Jacobsen hydrolytic kinetic resolution (HKR) is a highly effective method for resolving terminal epoxides.[9][10] This reaction employs a chiral (salen)Co(III) complex as the catalyst, which selectively hydrolyzes one enantiomer of the racemic epoxide, leaving the other, desired enantiomer unreacted and in high enantiomeric excess.[10][11][12]

-

Catalyst Preparation: The chiral (salen)Co(II) complex is activated in situ to the active (salen)Co(III) species.

-

Reaction Setup: The racemic ethyl 2-oxiranylacetate is dissolved in a suitable solvent (or neat).

-

Catalyst Addition: A catalytic amount of the chiral (salen)Co catalyst (typically 0.5-2 mol%) is added to the solution.[12]

-

Addition of Water: A substoichiometric amount of water (e.g., 0.5 equivalents) is added as the nucleophile.

-

Reaction Monitoring: The reaction progress is monitored by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining epoxide.

-

Workup and Purification: Once the desired ee is achieved, the reaction is quenched, and the unreacted (S)-epoxide is separated from the diol product and the catalyst, typically by distillation or chromatography.

Logical Flow: Hydrolytic Kinetic Resolution

Caption: Workflow for obtaining this compound via HKR.

Purification of the Final Product

Regardless of the synthetic route, purification is crucial to ensure the high enantiomeric and chemical purity required for pharmaceutical applications.

| Purification Method | Description |

| Distillation | Effective for removing non-volatile impurities and the diol byproduct from HKR. |

| Chromatography | Column chromatography can be used for smaller scale purifications, though care must be taken to avoid epoxide ring-opening on acidic stationary phases. |

Part 3: Key Applications in Drug Synthesis

The true value of this compound is realized in its application as a versatile intermediate in the synthesis of a range of pharmaceuticals.

Synthesis of (S)-Beta-Blockers

Many beta-blockers are chiral molecules, with the (S)-enantiomer often exhibiting significantly higher therapeutic activity.[13][14] this compound is a key starting material for the synthesis of the aryloxypropanolamine backbone common to many beta-blockers.[15] The synthesis typically involves the ring-opening of the epoxide with a substituted phenol, followed by reaction with an amine.

-

Epoxide Ring-Opening: The phenoxide, generated from the desired aryl alcohol and a base, acts as a nucleophile, attacking one of the epoxide carbons. This reaction proceeds with high regioselectivity, typically at the less substituted carbon.

-

Introduction of the Amine: The resulting intermediate is then reacted with the appropriate amine (e.g., isopropylamine for propranolol) to yield the final (S)-beta-blocker.

Pathway: (S)-Beta-Blocker Synthesis

Caption: Synthetic route to (S)-beta-blockers from the title compound.

Intermediate for Diltiazem Synthesis

Diltiazem, a calcium channel blocker, is another important pharmaceutical whose synthesis can involve chiral epoxides.[16] Specific intermediates for diltiazem, such as trans-methyl glycidates, can be synthesized from precursors derived from chiral epoxides.[17] While not a direct reaction of this compound, the methodologies for creating and reacting such chiral epoxides are highly relevant to the synthesis of diltiazem intermediates.[18][19]

Part 4: Analytical Characterization

Ensuring the chemical and enantiomeric purity of this compound is critical. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure and purity. 1H and 13C NMR are standard. |

| Infrared (IR) Spectroscopy | Identifies functional groups, notably the characteristic epoxide C-O stretch. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determines the enantiomeric excess (ee) by separating the (S) and (R) enantiomers.[20] |

| Gas Chromatography (GC) | Can also be used for purity assessment and, with a chiral column, for ee determination. |

| Mass Spectrometry (MS) | Confirms the molecular weight and can be used in conjunction with GC or LC for impurity identification. |

Part 5: Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed or in contact with skin, and causes skin irritation.[21] Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Part 6: Conclusion

This compound is a cornerstone chiral building block in modern medicinal chemistry. Its value is derived from the stereocontrolled introduction of functionality through regioselective and stereospecific ring-opening reactions of its epoxide ring. A thorough understanding of its synthesis, particularly through methods like hydrolytic kinetic resolution, and its reactivity is essential for its effective application in the development of enantiomerically pure pharmaceuticals. As the demand for stereochemically defined drugs continues to grow, the importance of versatile chiral intermediates like this compound will undoubtedly increase.

Part 7: References

-

Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. PubMed. Available at: [Link]

-

Kinetic resolution. Wikipedia. Available at: [Link]

-

Process for the preparation of an intermediate of diltiazem. Google Patents. Available at:

-

Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules. Available at: [Link]

-

Process for preparing diltiazem intermediate. Google Patents. Available at:

-

Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. The Journal of Organic Chemistry. Available at: [Link]

-

Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. MDPI. Available at: [Link]

-

The method for selective synthesis of diltiazem chiral intermediate. Google Patents. Available at:

-

Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies. PubMed. Available at: [Link]

-

Asymmetric epoxidation. Wikipedia. Available at: [Link]

-

A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. Available at: [Link]

-

One-Pot Asymmetric Synthesis of Acyclic Chiral Epoxy Alcohols via Tandem Vinylation−Epoxidation with Dioxygen. The Journal of Organic Chemistry. Available at: [Link]

-

Hydrolytic Kinetic Resolution. Jacobsen Group, Harvard University. Available at: [Link]

-

chemical label this compound. chemical-label.com. Available at: [Link] this compound/112083-63-3/

-

Process for the preparation of an intermediate of diltiazem. Google Patents. Available at:

-

Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. Available at: [Link]

-

Beta-Blockers. Chiralpedia. Available at: [Link]

-

Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. PubMed. Available at: [Link]

-

Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. MDPI. Available at: [Link]

-

Process for the purification of epoxides. Google Patents. Available at:

-

Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. Available at: [Link]

-

ethyl (2S)-oxirane-2-carboxylate | C5H8O3. PubChem. Available at: [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Available at: [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

-

Ethyl Lactate as a Pharmaceutical-Grade Excipient and Development of a Sensitive Peroxide Assay. Pharmaceutical Technology. Available at: [Link]

-

Preparation method of ethyl 2-oxocyclopentylacetate. Google Patents. Available at:

-

Identification of Ethyl 2-Sulfanylacetate as an Important Off-Odor Compound in White Wines. ResearchGate. Available at: [Link]

-

Kinetic study of the ethyl lactate synthesis from triose sugars on Sn/Al2O3 catalysts. CONICET. Available at: [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. Available at: [Link]

-

Ethyl Alcohol Assay Syva®. Siemens Healthineers. Available at: [Link]

-

Ethyl Lactate. OSHA. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. keyorganics.net [keyorganics.net]

- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-Hangzhou Share Chemical Co., Ltd(expird) [lookchem.com]

- 4. ethyl 2-[(2S)-oxiran-2-yl]acetate | CymitQuimica [cymitquimica.com]

- 5. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes [mdpi.com]

- 6. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]

- 7. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 11. Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

- 14. Beta-Blockers – Chiralpedia [chiralpedia.com]

- 15. jmedchem.com [jmedchem.com]

- 16. US5102999A - Process for the preparation of an intermediate of diltiazem - Google Patents [patents.google.com]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. CN1907977A - Process for preparing diltiazem intermediate - Google Patents [patents.google.com]

- 19. CN105566248B - Selective Synthesis of Diltiazem Chiral Intermediates - Google Patents [patents.google.com]

- 20. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chemical-label.com [chemical-label.com]

An In-Depth Technical Guide to Ethyl (S)-2-oxiranylacetate: A Chiral Building Block for Pharmaceutical Development

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the demand for enantiomerically pure starting materials is paramount. The specific stereochemistry of a molecule is often the determining factor in its pharmacological activity and safety profile. Ethyl (S)-2-oxiranylacetate, a chiral epoxide, has emerged as a high-value synthetic intermediate, prized for its utility in constructing complex molecular architectures.[1] The strained oxirane ring, combined with the ester functionality and a defined stereocenter, provides a versatile platform for asymmetric synthesis.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its fundamental physicochemical properties, explore robust synthetic and analytical methodologies, and discuss its strategic applications as a chiral building block in medicinal chemistry. The protocols and insights presented herein are grounded in established scientific principles to ensure reliability and reproducibility in the laboratory.

Core Properties and Specifications

Understanding the fundamental properties of a chemical entity is the foundation of its effective application. This compound is a chiral molecule whose identity is defined by its specific chemical formula, molecular weight, and stereochemistry.

Chemical Identity

| Identifier | Value | Source(s) |

| Chemical Name | This compound | |

| Synonyms | Oxiraneacetic acid, ethyl ester, (2S); Ethyl (S)-3,4-epoxybutanoate | [3][4] |

| CAS Number | 112083-63-3 | [5][6][7] |

| Molecular Formula | C₆H₁₀O₃ | [5][6] |

| Molecular Weight | 130.14 g/mol | [6] |

| SMILES | O1C[C@@H]1CC(=O)OCC | [3] |

| InChIKey | WHUSTVAXKRFVPD-YFKPBYRVSA-N | [3] |

Physicochemical Properties

The physicochemical properties dictate the compound's behavior in various chemical environments and are critical for designing reaction conditions and purification strategies.

| Property | Value | Source(s) |

| Topological Polar Surface Area | 38.8 Ų | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Refractive Index (Predicted) | 1.44 | [3] |

| LogP (Predicted) | 0.1 - 0.34 | [3] |

Synthesis and Chiral Resolution

The production of enantiopure this compound is a critical step in its utilization. Traditional chemical syntheses often result in racemic mixtures, which then require separation—a process known as chiral resolution.[8] However, modern chemo-enzymatic methods offer a more sustainable and direct route to the desired (S)-enantiomer, avoiding the waste associated with resolving racemic compounds.[9][10]

Chemo-Enzymatic Synthesis Pathway

This pathway leverages a bio-based starting material, levoglucosenone (LGO), and employs a key lipase-mediated oxidation step to establish the chiral center.[10] This approach is favored for its sustainability and high enantioselectivity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 112083-63-3(ethyl 2-(2S)-oxiran-2-ylacetate) | Kuujia.com [kuujia.com]

- 4. ethyl 2-[(2S)-oxiran-2-yl]acetate | CymitQuimica [cymitquimica.com]

- 5. keyorganics.net [keyorganics.net]

- 6. scbt.com [scbt.com]

- 7. This compound, CasNo.112083-63-3 Hangzhou Share Chemical Co., Ltd(expird) China (Mainland) [sharechem.lookchem.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone - PMC [pmc.ncbi.nlm.nih.gov]

Chiral purity of Ethyl (S)-2-oxiranylacetate

An In-Depth Technical Guide to the Chiral Purity Analysis of Ethyl (S)-2-oxiranylacetate

Authored by: A Senior Application Scientist

Publication Date: January 13, 2026

Abstract

This compound, also known as ethyl (S)-glycidate, is a high-value chiral building block pivotal in the synthesis of numerous pharmaceutical agents. Its three-membered epoxide ring, combined with a specific stereochemical configuration, makes it a versatile precursor for introducing chirality into complex molecules.[1] The biological activity of the final therapeutic products often depends critically on stereochemistry; the undesired enantiomer may be inactive or, in some cases, contribute to toxicity.[2][3] Consequently, the rigorous assessment of the enantiomeric purity of this compound is not merely a quality control measure but a fundamental necessity in drug development and manufacturing. This guide provides a comprehensive overview of the principles, methodologies, and practical considerations for determining the chiral purity of this key intermediate, tailored for researchers, analytical scientists, and process chemists.

Introduction: The Significance of Stereochemical Integrity

The utility of this compound stems from the reactivity of its strained oxirane ring, which is susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functionalities. This property is exploited in the synthesis of important drugs, including beta-blockers and antiviral agents. The stereocenter at the C2 position dictates the spatial arrangement of the resulting molecule, which in turn governs its interaction with chiral biological targets like enzymes and receptors.

Ensuring a high enantiomeric excess (ee) is paramount. Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other.[4][5] A sample with 99% of the (S)-enantiomer and 1% of the (R)-enantiomer has an enantiomeric excess of 98% ee. This guide focuses on the robust analytical techniques required to quantify this critical quality attribute with high fidelity.

Physicochemical Properties & Stability

Before delving into analytical methods, understanding the molecule's characteristics is essential for proper sample handling and method development.

| Property | Value | Source |

| CAS Number | 112083-63-3 | [6] |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1][6] |

| Boiling Point | 164-165 °C | |

| Density | ~1.094 g/mL at 25 °C | |

| Appearance | Colorless liquid | |

| Storage | 2-8°C, under inert atmosphere |

Causality Behind Storage Conditions: The epoxide ring is susceptible to hydrolysis (ring-opening) in the presence of nucleophiles, particularly water, and this process can be catalyzed by both acid and base. Such degradation not only reduces the assay value but can also lead to racemization, compromising chiral purity. Therefore, storage at refrigerated temperatures in a dry, inert environment is critical to maintain the material's integrity.

Core Analytical Methodologies for Enantiomeric Purity

The determination of enantiomeric excess is most commonly achieved using chiral chromatography, where enantiomers are separated to allow for their individual quantification.[2][7] Spectroscopic methods offer an alternative approach. The choice of method depends on available instrumentation, sample throughput requirements, and the specific validation needs of the project.

Diagram: Analytical Method Selection Workflow

Caption: Decision workflow for selecting the appropriate analytical method.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely employed technique for enantiomeric separation due to its robustness, versatility, and broad applicability.[3]

Principle of Separation: The method relies on a Chiral Stationary Phase (CSP). The analyte enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP.[2] These diastereomeric complexes have different interaction energies, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective for a wide range of chiral compounds, including epoxides.[8]

Diagram: Chiral Recognition Mechanism

Caption: Interaction between enantiomers and a chiral stationary phase.

Expert Insight: The choice of a polysaccharide-based column like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is a field-proven starting point. The carbamate derivatives provide a combination of hydrogen bonding, dipole-dipole, and π-π interaction sites, creating a chiral environment that is highly effective at resolving epoxide enantiomers.[8]

Experimental Protocol: Chiral HPLC

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10 v/v). Causality: This normal-phase system provides excellent selectivity for many chiral compounds on polysaccharide CSPs. The ratio can be optimized (e.g., 95:5 or 85:15) to adjust retention time and resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C. Causality: Temperature control is crucial for reproducible retention times and selectivity.

-

Detection: UV at 215 nm. Causality: The ester carbonyl group provides sufficient UV absorbance at lower wavelengths.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm filter.

-

Injection Volume: 10 µL.

Data Analysis & Calculation of Enantiomeric Excess (% ee):

The % ee is calculated from the peak areas of the two enantiomers in the chromatogram.[5]

% ee = (|Area_S - Area_R| / (Area_S + Area_R)) * 100

Where:

-

Area_S = Peak area of the (S)-enantiomer

-

Area_R = Peak area of the (R)-enantiomer

Chiral Gas Chromatography (GC)

For volatile compounds like this compound, chiral GC offers an excellent alternative with potentially higher resolution and faster analysis times.[9]

Principle of Separation: Similar to HPLC, chiral GC uses a column with a chiral stationary phase. For GC, these are often cyclodextrin derivatives coated onto the inner wall of a fused silica capillary column.[9][10] The enantiomers partition differently between the carrier gas (mobile phase) and the chiral liquid phase, leading to separation.

Experimental Protocol: Chiral GC

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: Cyclodextrin-based CSP, e.g., Rt-βDEXse (2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Hydrogen or Helium, at a constant flow or pressure.

-

Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp at 5 °C/min to 150 °C. Causality: A temperature gradient is used to elute the compounds with good peak shape in a reasonable time.

-

Injector Temperature: 220 °C.

-

Detector Temperature: 250 °C (FID).

-

Sample Preparation: Dilute the sample 1:1000 in a suitable solvent like ethyl acetate.

-

Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).

Expert Insight: FID is the detector of choice for this analysis due to its high sensitivity to organic compounds and its wide linear range. The calculation of % ee is identical to the HPLC method, using the peak areas obtained from the GC-FID chromatogram.

NMR Spectroscopy with Chiral Shift Reagents

While chromatography is destructive and requires a reference standard for peak identification, Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive alternative that can, in principle, determine enantiomeric purity without a reference sample of the minor enantiomer.[11][12]

Principle of Analysis: A chiral lanthanide shift reagent (LSR), such as Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), is added to the sample.[13][14] The LSR is enantiomerically pure. It forms diastereomeric complexes with the (S) and (R) enantiomers of the analyte. These diastereomeric complexes are magnetically non-equivalent, causing the NMR signals (e.g., specific protons on the epoxide or ethyl group) for each enantiomer to resonate at different chemical shifts.[13][15]

Experimental Protocol: Chiral NMR

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Anhydrous deuterated chloroform (CDCl₃) or benzene-d₆.

-

Procedure: a. Acquire a standard ¹H NMR spectrum of the pure analyte (~10 mg in 0.6 mL solvent). b. Add small, incremental amounts of the chiral LSR (e.g., Eu(hfc)₃) to the NMR tube. c. Acquire a spectrum after each addition until baseline separation is observed for a specific, well-resolved proton signal.

-

Data Analysis: Integrate the separated signals corresponding to the (S) and (R) enantiomers. The ratio of the integrals directly reflects the enantiomeric ratio of the sample.

Trustworthiness Check: The main drawback of the LSR method is potential line broadening and the requirement for a Lewis basic site in the analyte (the ester and ether oxygens serve this purpose here). The accuracy depends on the purity of the LSR and ensuring that the complexation equilibrium is stable.[14] It is often used as an orthogonal method to confirm results from chiral chromatography.

Method Validation: Ensuring a Self-Validating System

A protocol is only trustworthy if it is validated. For quantitative determination of the minor (R)-enantiomer, the analytical method must be validated according to ICH Q2(R1) guidelines.

| Parameter | Description & Purpose | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, degradation products). | Peak purity analysis; baseline resolution between enantiomers (Rs > 1.5). |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 for the minor enantiomer. |

| Accuracy | The closeness of test results to the true value. Assessed by spiking known amounts of the (R)-enantiomer into the pure (S)-enantiomer. | Recovery of 80-120% for the minor enantiomer at the specification limit. |

| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 10% for the minor enantiomer. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically, Signal-to-Noise ratio ≥ 10. For a 99.5% ee target, the method must reliably quantify 0.25% of the R-enantiomer. |

Conclusion

The determination of the chiral purity of this compound is a critical step in the quality control of many pharmaceutical syntheses. Chiral HPLC and GC are the primary, field-proven methods for this analysis, offering high accuracy and reliability. The choice between them often depends on laboratory instrumentation and specific sample characteristics. NMR spectroscopy with chiral shift reagents provides a valuable orthogonal technique for confirmation. Regardless of the method chosen, rigorous validation is essential to ensure that the data are trustworthy and that the final drug product is both safe and efficacious. This guide provides the foundational principles and practical protocols to establish a robust system for the analysis of this vital chiral intermediate.

References

-

Yeh, H. J. C., et al. (n.d.). Use of chiral lanthanide shift reagents in the determination of enantiomer composition and absolute configuration of epoxides and arene oxides. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Reitti, M., et al. (2015). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. [Link]

-

Sankar, G. G., & Mathison, I. W. (1983). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. PubMed. [Link]

-

Rakibe, U., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Chiral analysis. [Link]

-

Wenzel, T. J. (2014). Spectroscopic Analysis: NMR and Shift Reagents. ResearchGate. [Link]

-

Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

Wikipedia. (n.d.). Enantiomeric excess. [Link]

-

Rakibe, U. D., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy and Biological Sciences. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link]

-

ResearchGate. (2003). Ethyl Glycidate from (S)-Serine: Ethyl (R)-(+)-2,3-Epoxypropanoate. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. [Link]

-

Boujlel, K., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH. [Link]

-

PharmaGuru. (2024). How To Calculate Enantiomeric Excess: Learn Quickly. [Link]

-

MDPI. (n.d.). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chiral analysis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Enantiomeric excess - Wikipedia [en.wikipedia.org]

- 5. pharmaguru.co [pharmaguru.co]

- 6. scbt.com [scbt.com]

- 7. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. gcms.cz [gcms.cz]

- 10. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Safety and Handling of Ethyl (S)-2-Oxiranylacetate

Foreword: Navigating the Utility and Hazards of a Key Chiral Building Block

Ethyl (S)-2-oxiranylacetate, a chiral epoxide, stands as a cornerstone in the asymmetric synthesis of a multitude of complex organic molecules, most notably in the pharmaceutical industry. Its utility is intrinsically linked to the inherent reactivity of the strained oxirane ring, which allows for stereospecific ring-opening reactions with a variety of nucleophiles. This property makes it an invaluable precursor for the synthesis of enantiomerically pure drug substances, where stereochemistry dictates therapeutic efficacy and safety.

However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is intended for researchers, scientists, and drug development professionals who handle this compound. It moves beyond a mere recitation of safety data sheet information, aiming to provide a deeper, field-proven understanding of the causality behind handling procedures and to equip the user with the knowledge to work with this reagent safely and effectively. Every protocol and piece of advice herein is designed to be part of a self-validating system of laboratory safety.

Chemical and Physical Properties: A Foundation for Safe Handling

A comprehensive understanding of the chemical and physical properties of this compound is the first line of defense against potential hazards. These properties dictate its behavior under various conditions and inform the necessary storage and handling procedures.

| Property | Value | Source |

| Chemical Formula | C₅H₈O₃ | |

| Molecular Weight | 116.11 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 154 °C (309 °F) | |

| Density | 1.031 g/cm³ at 25 °C (77 °F) | |

| Flash Point | 46 °C (115 °F) - Closed Cup | |

| Solubility | Soluble in water, alcohol, and acetone |

Causality Behind Properties and Handling:

The flash point of 46 °C classifies this compound as a flammable liquid.[1] This necessitates storage away from ignition sources and the use of explosion-proof equipment. Its solubility in common organic solvents is a key factor in its utility in synthesis, but also means that spills can spread easily and require appropriate absorbent materials for containment.

GHS Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

-

Flammable liquids (Category 3) [1]

-

Skin irritation (Category 2) [1]

-

Serious eye damage (Category 1) [1]

-

May cause respiratory irritation (Category 3) [1]

-

May cause an allergic skin reaction [2]

Toxicological Insights:

The primary toxicological concern with glycidyl esters is their potential to hydrolyze in the gastrointestinal tract to release glycidol.[3][4] Glycidol is classified by the International Agency for Research on Cancer (IARC) as a "probable human carcinogen" (Group 2A).[3] Therefore, it is prudent to handle this compound with the assumption that it may pose a similar hazard upon ingestion.

For structurally related compounds, the following data is available:

| Compound | Route | Species | LD50/LC50 | Source |

| Ethyl Acetate | Oral | Rabbit | 4,934 mg/kg | |

| Ethyl Acetate | Dermal | Rabbit | >20,000 mg/kg | |

| Ethyl Acetate | Inhalation | Rat | >22.5 mg/L (6 hr) | |

| Ethyl Lactate | Oral | Rat | 5000–8200 mg/kg | |

| Ethyl Lactate | Dermal | - | >5000 mg/kg |

These values indicate low acute toxicity for the parent esters via oral, dermal, and inhalation routes. However, the potential for chronic effects due to glycidol release remains a significant concern.

Safe Handling and Storage: A Proactive Approach

A proactive and informed approach to handling and storage is paramount to ensuring the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles with side shields or a face shield are essential to protect against splashes that can cause serious eye damage.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, neoprene). Nitrile gloves are not recommended for prolonged contact.[5] Always inspect gloves for integrity before use.

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[1] For larger quantities or in case of a potential for significant splashing, a chemical-resistant apron or suit should be considered.

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors, which may cause respiratory irritation.[1]

Storage Requirements

Proper storage is critical to maintain the stability of the reagent and prevent hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[1][6] A designated flammable liquids storage cabinet is recommended.

-

Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[1]

-

Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.[4]

Dispensing and Use

-

Ventilation: Always work within a properly functioning chemical fume hood.

-

Grounding: For transfers of larger quantities, ground and bond containers to prevent static discharge.[6]

-

Inert Atmosphere: While not always necessary for short-term handling, for prolonged storage or reactions sensitive to moisture or air, handling under an inert atmosphere (e.g., nitrogen or argon) is good practice.

Emergency Procedures: Preparedness and Response

Despite all precautions, accidents can happen. A well-defined emergency plan is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response

-

Small Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the entire area and activate the emergency response system.

-

Prevent the spill from entering drains or waterways.

-

Contain the spill with dikes of inert material.

-

Only personnel trained in hazardous material spill response should attempt to clean up a large spill.

-

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1] Do not use a solid stream of water as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Application in Asymmetric Synthesis: The Synthesis of (S)-Propranolol Intermediate

The true value of this compound lies in its application as a chiral building block. A prime example is in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases.[3] The (S)-enantiomer of many beta-blockers is the more active isomer. The following is a representative protocol for the synthesis of a key intermediate for (S)-propranolol, illustrating the principles of epoxide ring-opening.

Reaction Scheme: Step 1: Formation of the Naphthoxide 1-Naphthol is deprotonated with a base to form the more nucleophilic 1-naphthoxide.

Step 2: Nucleophilic Ring-Opening of the Epoxide The 1-naphthoxide attacks the less sterically hindered carbon of the epoxide in an Sₙ2 reaction, leading to the formation of an intermediate which, after hydrolysis of the ester and protonation of the alkoxide, yields the key chiral diol intermediate.

Step 3: Conversion to the Final Product The diol can then be converted to (S)-propranolol through a series of standard organic transformations, including reaction with isopropylamine.

Caption: Synthetic workflow for a (S)-propranolol intermediate.

Representative Experimental Protocol: Synthesis of Ethyl (S)-3-(1-naphthyloxy)-2-hydroxypropanoate

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Materials:

-

1-Naphthol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: Under an inert atmosphere of argon, add 1-naphthol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the 1-naphthol in anhydrous THF.

-

Naphthoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease.

-

Epoxide Addition: Cool the reaction mixture back to 0 °C. Add this compound (1.2 eq) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

Causality in Protocol Design:

-

Inert Atmosphere: The use of an inert atmosphere is crucial due to the use of sodium hydride, which is highly reactive with water and air.

-

Controlled Addition of NaH: Sodium hydride is added portion-wise at 0 °C to control the exothermic reaction and the rate of hydrogen gas evolution.

-

Dropwise Addition of Epoxide: The epoxide is added slowly to maintain control over the reaction temperature, as the ring-opening is also an exothermic process.

-

Aqueous Workup: The quench with ammonium chloride neutralizes any remaining base and protonates the alkoxide formed during the reaction.

Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous waste.

-

Waste Collection: Collect all liquid waste containing this compound in a clearly labeled, sealed container.

-

Solid Waste: Contaminated solid waste, such as absorbent materials, gloves, and TLC plates, should also be collected in a labeled hazardous waste container.

-

Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[1]

Conclusion: A Commitment to Safety and Scientific Integrity